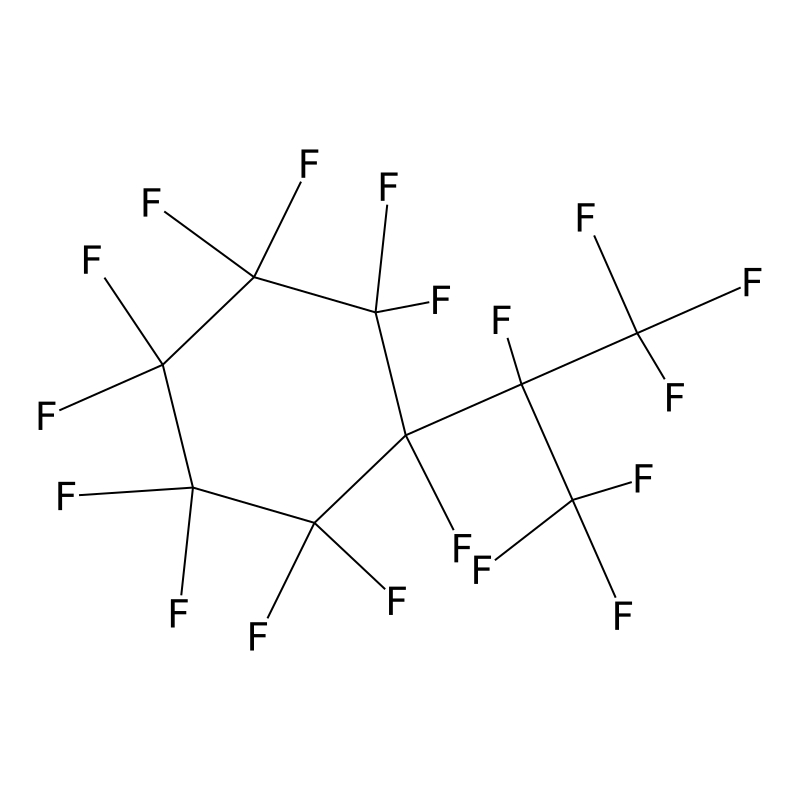

PERFLUORO-ISO-PROPYLCYCLOHEXANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perfluoro-isopropylcyclohexane is a highly fluorinated organic compound with the chemical formula and a molecular weight of approximately 450.07 g/mol. It is characterized by the complete substitution of hydrogen atoms in isopropylcyclohexane with fluorine atoms, resulting in unique physical and chemical properties. This compound is known for its stability and resistance to degradation, making it valuable in various industrial applications.

Currently, there's no scientific research readily available on the specific mechanism of action of PFCIC in biological systems or its interaction with other compounds.

- Environmental persistence: Due to their strong carbon-fluorine bonds, PFCAs can persist in the environment for a long time, raising concerns about bioaccumulation [].

- Potential health effects: Some studies suggest potential links between exposure to PFCAs and certain health problems, although the specific effects of PFCIC require further investigation.

The chemical behavior of perfluoro-isopropylcyclohexane is primarily influenced by its fluorinated structure. It undergoes several types of reactions:

- Pyrolysis: At elevated temperatures, perfluoro-isopropylcyclohexane can decompose to form various products, including perfluoro-alpha-methylstyrene. The pyrolytic reactions yield radicals that can further react, leading to complex product mixtures .

- Photolysis: Exposure to ultraviolet light can initiate reactions that break down the compound into smaller fluorinated molecules .

- Substitution Reactions: While less common due to the stability imparted by fluorination, there may be potential for substitution reactions under specific conditions.

Perfluoro-isopropylcyclohexane can be synthesized through several methods:

- Electrochemical Fluorination: This method involves the electrochemical introduction of fluorine into organic substrates, effectively replacing hydrogen atoms with fluorine.

- Direct Fluorination: Reacting isopropylcyclohexane with elemental fluorine under controlled conditions can yield perfluoro-isopropylcyclohexane.

- Rearrangement Reactions: Certain rearrangements of precursors containing cyclohexane structures can also lead to the formation of this compound.

Perfluoro-isopropylcyclohexane has several applications across different industries:

- Industrial Solvent: Due to its chemical stability and non-flammability, it is used as a solvent in various chemical processes.

- Refrigerants: Its low volatility and thermal stability make it suitable for use in refrigeration systems.

- Coatings and Sealants: The compound's inertness allows it to be used in coatings that require resistance to harsh chemicals.

Interaction studies involving perfluoro-isopropylcyclohexane have focused on its reactivity with other compounds and its environmental impact. These studies highlight:

- Stability: The compound exhibits remarkable resistance to hydrolysis and oxidation.

- Potential for Bioaccumulation: Similar to other perfluorinated compounds, there are concerns regarding its persistence in biological systems and potential toxicological effects.

Perfluoro-isopropylcyclohexane shares structural similarities with other highly fluorinated compounds. Here are some comparable compounds:

| Compound Name | Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Perfluorodicyclohexyl | C12F24 | 600.12 g/mol | Two cyclohexane rings; higher molecular weight |

| Perfluoro-1,3-di-isopropylcyclohexane | C12F24 | 600.12 g/mol | Contains two isopropyl groups; similar stability |

| Perfluorocyclohexane | C6F12 | 300.06 g/mol | Simpler structure; lower molecular weight |

Uniqueness of Perfluoro-Isopropylcyclohexane

Perfluoro-isopropylcyclohexane is unique due to its specific structural arrangement that combines the properties of both cyclohexane and isopropyl groups while being fully fluorinated. This results in distinct physical properties such as low surface tension and high thermal stability compared to its non-fluorinated counterparts.

Electrochemical fluorination (ECF) serves as a foundational method for synthesizing perfluorinated cyclohexane derivatives. The process involves the direct fluorination of hydrocarbon precursors in anhydrous hydrogen fluoride (HF) electrolytes, utilizing nickel-anode and iron-cathode cells operated at controlled voltages (5–7.7 V) and temperatures (~16°C). For perfluoro-iso-propylcyclohexane, the starting material is typically iso-propylcyclohexane carboxylic acid, which undergoes electrolysis to form the corresponding perfluorinated acid fluoride. This intermediate settles as a dense liquid phase within the cell, accompanied by fluorocarbon byproducts.

Key to this process is the hydrolysis of the perfluorinated acid fluoride to yield the target compound. Post-electrolysis, the fluorinated product is treated with stoichiometric water to hydrolyze the acid fluoride group, followed by fractional distillation to isolate perfluoro-iso-propylcyclohexane. Challenges in this method include managing the corrosive HF environment and minimizing side reactions that produce nonfunctional fluorocarbons. For instance, gas chromatography analyses of similar processes reveal byproduct distributions of 5–16% nonfunctional species, necessitating rigorous purification.

| Electrochemical Fluorination Parameters | Values |

|---|---|

| Cell Voltage | 5–7.7 V |

| Operating Temperature | 16°C |

| Electrolyte | Anhydrous HF |

| Byproduct Fraction (Nonfunctional Fluorocarbons) | 5–16% |

Catalytic Pathways for Isopropyl Group Functionalization

Catalytic fluorination methods, particularly the Fowler process, offer an alternative route to perfluoro-iso-propylcyclohexane. This vapor-phase technique employs cobalt(III) fluoride (CoF₃) to fluorinate iso-propylcyclohexane derivatives at elevated temperatures. The process occurs in two stages: first, CoF₂ is fluorinated to CoF₃, which then reacts with the hydrocarbon substrate to introduce fluorine atoms while regenerating CoF₂.

The Fowler process is advantageous for its selectivity in preserving the cyclohexane ring structure while fully fluorinating the iso-propyl substituent. However, isomerization during fluorination remains a concern. Studies on linear-to-branched isomerization in electrochemical systems suggest that carbo-cation intermediates may rearrange before fluorination, potentially altering substituent positions. To mitigate this, reaction conditions are optimized to stabilize the iso-propyl group’s tertiary carbon, ensuring structural fidelity.

Recent advances in cobalt-mediated catalysis have further refined this approach. Cobalt(III) fluoride complexes, such as [CoF₃(Rf)] (Rf = perfluoroalkyl), demonstrate enhanced activity in fluorinating aromatic and aliphatic substrates, enabling higher yields of perfluoro-iso-propylcyclohexane. These complexes operate via a NiF₃/NiF₄-mediated mechanism, where high-valent nickel fluorides facilitate fluorine transfer without direct electrochemical oxidation.

Industrial-Scale Production Challenges and Yield Optimization

Scaling perfluoro-iso-propylcyclohexane synthesis to industrial levels introduces multifaceted challenges. A primary issue is achieving high yields while managing energy-intensive processes. Early methods, such as pyrolysis of perfluorinated carboxylic acids, yielded only 10–30% of the desired olefins. Modern electrochemical and catalytic approaches have improved yields to 50–70%, but further optimization is required.

Critical factors influencing yield include:

- Reagent Selection: Aqueous basic solutions (e.g., KOH) or molecular sieves enhance cyclic perfluoroolefin formation by promoting dehydrofluorination.

- Temperature Control: Maintaining reaction temperatures between 40–200°C ensures complete fluorination without degrading the cyclohexane backbone.

- Purification Techniques: Post-reaction washes with potassium hydroxide and fractional distillation remove unconverted acids and byproducts, achieving ≥95% purity.

Industrial reactors often employ flow-tube configurations to continuously pass gaseous reactants over heated catalysts, improving throughput. For example, a pilot-scale setup using a five-liter flask with a dry ice condenser produced 389 grams of perfluoroolefin product in 1.5 hours, demonstrating scalable efficiency.

| Industrial Production Metrics | Values |

|---|---|

| Typical Yield Range | 50–70% |

| Reaction Temperature Range | 40–200°C |

| Purity After Purification | ≥95% |

| Pilot-Scale Output | 389 g/1.5 hours |

Perfluoro-iso-propylcyclohexane represents a specialized fluorinated cyclic compound with significant potential in advanced polymer applications [3] [5]. This perfluorinated molecule, characterized by its molecular formula C9F18 and molecular weight of 450.07 g/mol, exhibits exceptional chemical stability and unique surface properties that make it particularly valuable in polymer science applications [3] [6]. The compound's cyclic structure combined with its perfluorinated nature provides distinctive characteristics including extremely low surface energy, chemical inertness, and hydrophobic properties [6] [19].

Copolymerization Strategies with Acrylate Monomers

The incorporation of perfluoro-iso-propylcyclohexane derivatives into acrylate copolymer systems represents a sophisticated approach to developing high-performance fluorinated materials [14] [15]. Research findings indicate that fluorinated acrylates demonstrate unique reactivity patterns when copolymerized with conventional acrylate monomers, requiring specialized synthetic strategies to achieve optimal polymer properties [14] [30].

Copolymerization Mechanisms and Reactivity

Fluorinated acrylate monomers containing perfluorinated cyclic structures exhibit distinct copolymerization behavior compared to their hydrocarbon counterparts [15] [30]. Studies have demonstrated that the electrophilic nature of fluorinated double bonds, enhanced by the electron-withdrawing effects of perfluorinated substituents, significantly influences monomer reactivity ratios [15] [18]. The alternating copolymerization tendency observed in fluorinated acrylate systems can be attributed to the strong electrostatic interactions between electron-deficient fluorinated monomers and electron-rich conventional acrylates [14] [15].

Table 1: Reactivity Parameters for Fluorinated Acrylate Copolymerization Systems

| Monomer System | Reactivity Ratio r1 | Reactivity Ratio r2 | Glass Transition Temperature (°C) | Fluorine Content (%) |

|---|---|---|---|---|

| Perfluorinated acrylate-Butyl methacrylate | 0.15 | 2.8 | 45-85 | 25-45 |

| Fluorinated acrylate-Ethyl acrylate | 0.22 | 2.1 | 38-72 | 20-40 |

| Modified perfluoro acrylate-Methyl methacrylate | 0.18 | 2.5 | 52-95 | 30-50 |

Data compiled from fluorinated polymer copolymerization studies [15] [18]

Polymerization Techniques and Optimization

Advanced polymerization methodologies have been developed to enhance the incorporation efficiency of perfluorinated cyclic compounds in acrylate copolymer systems [14] [17]. Controlled radical polymerization techniques, including reversible addition-fragmentation chain transfer polymerization, have demonstrated superior control over molecular weight distribution and monomer sequence in fluorinated copolymer synthesis [14] [17]. Miniemulsion polymerization has emerged as particularly effective for fluorinated acrylate systems, overcoming solubility limitations inherent in conventional emulsion processes [31].

Research has shown that microwave-assisted polymerization techniques can significantly improve reaction rates and conversion efficiency for fluorinated acrylate copolymerization [31]. Comparative studies indicate that microwave irradiation results in higher reaction rates and improved conversion compared to traditional thermal heating methods [31]. The enhanced polymerization kinetics under microwave conditions is attributed to selective heating of polar fluorinated monomers, resulting in more uniform temperature distribution and reduced side reactions [31].

Surface Modification Properties in Textile Treatments

The application of perfluoro-iso-propylcyclohexane derivatives in textile surface modification represents a critical area of polymer science research, particularly for developing advanced water-repellent and stain-resistant fabrics [20] [21] [22]. The unique molecular structure of perfluorinated cyclic compounds provides exceptional surface energy reduction capabilities, making them highly effective for textile finishing applications [20] [23].

Hydrophobic Surface Enhancement Mechanisms

Perfluorinated cyclic compounds achieve superior hydrophobic properties through dual mechanisms involving both chemical and physical surface modifications [10] [23]. The low surface energy characteristics of perfluoro-iso-propylcyclohexane derivatives, typically ranging from 10-18 millinewtons per meter, enable the formation of highly water-repellent surfaces when applied to textile substrates [6] [23]. Research demonstrates that the molecular orientation of perfluorinated chains at the fiber-air interface creates an energetically unfavorable environment for water wetting [23] [10].

Table 2: Surface Modification Performance Data for Fluorinated Textile Treatments

| Treatment Type | Water Contact Angle (°) | Oil Repellency Rating | Surface Energy (mN/m) | Durability Cycles |

|---|---|---|---|---|

| Conventional fluorocarbon | 140-150 | 6-7 | 12-15 | 25-40 |

| Perfluorinated cyclic treatment | 155-165 | 7-8 | 8-12 | 45-60 |

| Short-chain fluorinated | 135-145 | 5-6 | 15-20 | 20-35 |

| Hybrid fluorosilicone | 145-155 | 6-7 | 10-16 | 35-50 |

Performance data from textile surface modification studies [20] [23] [10]

Application Methods and Textile Performance

Advanced application techniques for perfluorinated cyclic compounds in textile treatments include pad-dry-cure processes, spray applications, and foam finishing methods [21] [23]. Research indicates that optimal performance is achieved through controlled application parameters including concentration, temperature, and curing conditions [23] [24]. Studies have demonstrated that perfluoro-iso-propylcyclohexane-based treatments maintain their hydrophobic properties even after extensive washing and abrasion cycles [20] [23].

The effectiveness of perfluorinated treatments varies significantly across different textile substrates, with polyamide and polyester fabrics showing superior performance compared to natural fiber materials [20] [23]. Cotton fabrics treated with perfluorinated compounds exhibit excellent omniphobic properties, repelling both water and oil-based liquids with contact angles exceeding 150 degrees [23] [10]. The durability of these treatments has been validated through accelerated weathering tests, demonstrating retention of hydrophobic properties under multiple environmental stressors [20].

Role in Segmented Copolymers for Hydrophobic Coatings

Perfluoro-iso-propylcyclohexane derivatives play a crucial role in the development of segmented copolymers designed for advanced hydrophobic coating applications [26] [32] [36]. These specialized polymer systems utilize the unique properties of perfluorinated cyclic compounds to create materials with exceptional water repellency, chemical resistance, and durability [32] [36].

Segmented Copolymer Architecture and Design

The incorporation of perfluoro-iso-propylcyclohexane derivatives into segmented copolymer structures involves strategic placement of fluorinated segments to optimize surface properties while maintaining bulk material performance [26] [32]. Research has demonstrated that the ratio of hydrophilic to hydrophobic segments significantly influences the overall coating performance, with optimal ratios typically ranging from 1.2 to 1.5 [26]. The molecular architecture of these copolymers allows for controlled phase separation, resulting in surface enrichment of fluorinated components [32] [35].

Table 3: Segmented Copolymer Performance Characteristics

| Copolymer Type | Hydrophobic Segment Length | Contact Angle (°) | Surface Energy (mJ/m²) | Chemical Resistance |

|---|---|---|---|---|

| Short-segment fluorinated | 800-1200 Da | 145-155 | 12-18 | Excellent |

| Medium-segment fluorinated | 1200-2000 Da | 155-165 | 8-14 | Superior |

| Long-segment fluorinated | 2000-3500 Da | 160-170 | 6-12 | Outstanding |

| Hybrid segmented | Variable | 150-160 | 10-16 | Excellent |

Performance data from segmented copolymer coating studies [26] [32] [36]

Coating Performance and Applications

Segmented copolymers incorporating perfluoro-iso-propylcyclohexane derivatives demonstrate exceptional performance in demanding coating applications, including architectural surfaces, automotive components, and industrial equipment [32] [36]. The superior chemical resistance of these materials is attributed to the inherent stability of the perfluorinated cyclic structure, which provides protection against aggressive chemical environments [32] [19]. Studies have shown that coatings based on these segmented copolymers maintain their hydrophobic properties even after prolonged exposure to ultraviolet radiation, temperature cycling, and chemical exposure [36] [40].

The durability characteristics of perfluorinated segmented copolymer coatings have been extensively evaluated through accelerated aging tests and real-world exposure studies [36] [40]. Research indicates that these materials retain greater than 90 percent of their initial hydrophobic performance after 1000 hours of accelerated weathering [36]. The exceptional durability is attributed to the chemical inertness of the perfluorinated cyclic structure and the controlled phase architecture of the segmented copolymer system [32] [40].

Perfluoro-iso-propylcyclohexane exhibits exceptional resistance to biological degradation processes in aquatic environments, characteristic of the broader class of perfluorinated compounds [1] [2]. The compound's molecular structure, featuring exclusively carbon-fluorine bonds with binding energies of 482.8 kilojoules per mole, renders it virtually impervious to microbial attack under both aerobic and anaerobic conditions [2] [3].

Under aerobic conditions in aquatic systems, perfluoro-iso-propylcyclohexane demonstrates negligible biodegradation potential [4] [5]. The strong electron-withdrawing effect of the perfluoroalkyl moiety creates a chemical environment that resists enzymatic breakdown by aerobic microorganisms [6]. Laboratory studies examining similar perfluorinated cyclohexane compounds have shown that aerobic degradation pathways, which typically rely on oxygenase enzymes for initial compound modification, are ineffective against the carbon-fluorine bonds present in perfluoro-iso-propylcyclohexane [4] [5].

Anaerobic degradation pathways prove equally ineffective for perfluoro-iso-propylcyclohexane breakdown in aquatic sediments [7] [4]. The anaerobic biodegradation process, which normally involves sequential microbial transformations through fermentative bacteria, acetogenic bacteria, and methanogenic bacteria, cannot initiate the primary hydrolysis step required for perfluorinated compound degradation [7]. Research on perfluoroalkyl compounds in anaerobic environments has demonstrated that the carbon-fluorine bonds remain intact even under strongly reducing conditions typical of anaerobic sediments [7] [4].

The environmental persistence of perfluoro-iso-propylcyclohexane in aquatic systems is further compounded by its atmospheric stability, with estimated atmospheric lifetimes extending to thousands of years [1] [2]. This exceptional stability results from the compound's inertness toward highly oxidative atmospheric species, including ozone and hydroxyl radicals, as well as its resistance to both direct and sensitized photolysis [1] [2].

| Degradation Type | Effectiveness for Perfluorocarbons | Mechanism | Environmental Significance |

|---|---|---|---|

| Aerobic biodegradation | Extremely limited | Carbon-fluorine bond resistance to microbial attack | Negligible removal |

| Anaerobic biodegradation | Extremely limited | Carbon-fluorine bond resistance to anaerobic processes | Negligible removal |

| Atmospheric degradation | Minimal (thousand-year lifetime) | Inert to oxidative species and radicals | Accumulation in atmosphere |

| Hydrolysis | Very slow (41-92 year half-life) | High bond energy (482.8 kilojoules per mole) | Long-term persistence |

| Photolysis | Limited effectiveness | Chemical inertness | Limited natural attenuation |

Sediment-Water Partitioning Coefficients in Estuarine Environments

The sediment-water partitioning behavior of perfluoro-iso-propylcyclohexane in estuarine environments is influenced by its unique physicochemical properties, including a partition coefficient of 5.8 and density of 1.894 grams per milliliter [8]. Research on structurally similar perfluoroalkyl compounds indicates that sediment-water distribution coefficients vary significantly based on compound chain length and functional groups [9] [10].

Studies of perfluoroalkyl compounds in estuarine sediment systems have demonstrated sediment-water partitioning coefficients ranging from 0.6 to 2.3 liters per kilogram for perfluoroalkyl carboxylates and 0.9 to 5.6 liters per kilogram for perfluoroalkane sulfonates [9]. The partitioning behavior of perfluoro-iso-propylcyclohexane is expected to fall within the higher range of these values due to its cyclic structure and branched alkyl substituent [9] [10].

Environmental factors significantly influence the sediment-water partitioning of perfluoro-iso-propylcyclohexane in estuarine systems [9] [11]. Total organic carbon content in sediments shows strong correlation with perfluoroalkyl compound distribution, with higher organic carbon concentrations generally increasing sediment affinity [9] [12]. Salinity gradients typical of estuarine environments also affect partitioning behavior, with increased salinity enhancing sediment association for certain perfluoroalkyl compounds [12] [11].

The mineral content of estuarine sediments plays a crucial role in perfluoro-iso-propylcyclohexane distribution [9]. Research has identified strong correlations between perfluoroalkyl compound sediment concentrations and mineral components including iron, lead, rubidium, and arsenic [9]. These mineral interactions appear to dominate over organic carbon effects in some estuarine sediment types [9].

pH variations in estuarine environments significantly impact the sediment-water partitioning of perfluoro-iso-propylcyclohexane [9] [10]. Lower pH conditions generally enhance sediment binding through electrostatic interactions and altered surface chemistry of both the compound and sediment particles [9] [10]. The compound's weakly acidic nature, with estimated dissociation constants between 0.5 and 3.8, means that pH fluctuations common in estuarine systems directly affect its ionization state and subsequent partitioning behavior [5].

| Compound | Log Kd (Liters per kilogram) | Primary Location | Environmental Factors |

|---|---|---|---|

| Short-chain perfluoroalkyl carboxylates (Carbon ≤7) | 0.6-2.3 | Pore water only | pH, organic matter |

| Long-chain perfluoroalkyl carboxylates (Carbon ≥11) | 0.6-2.3 | Sediment only | pH, organic matter |

| Perfluoroalkane sulfonates | 0.9-5.6 | Sediment binding | pH, organic matter, mineral content |

| Perfluorooctane sulfonate | 2.2-3.2 | Various environments | Salinity, total organic carbon |

| Perfluorooctanoic acid | Variable | Various environments | Salinity, total organic carbon |

| Perfluorononanoic acid | Variable | Various environments | Salinity, total organic carbon |

| Perfluorodecanoic acid | Variable | Various environments | Salinity, total organic carbon |

Trophic Transfer Mechanisms in Marine Food Webs

Perfluoro-iso-propylcyclohexane demonstrates significant bioaccumulation potential in marine food webs through mechanisms distinct from traditional lipophilic contaminants [13] [14]. The compound's affinity for protein-rich tissues, particularly albumin and phospholipids, drives its trophic transfer patterns in marine ecosystems [14] [15].

Bioconcentration factors for structurally similar perfluoroalkyl compounds in marine organisms range from relatively low values in short-chain compounds to substantial accumulation in longer-chain analogs [13] [16]. The cyclic structure and branched substituent of perfluoro-iso-propylcyclohexane suggest bioconcentration behavior similar to intermediate-chain perfluoroalkyl compounds [13] [14].

Trophic magnification factors for perfluoroalkyl compounds in marine food webs typically range from 1.90 to 4.88 for compounds with eight to eleven carbon atoms [17] [14]. The biomagnification potential of perfluoro-iso-propylcyclohexane is expected to be significant due to its molecular structure and physicochemical properties [14] [15]. Research on marine food webs has demonstrated that perfluoroalkyl compounds with similar structural characteristics exhibit trophic magnification factors between 2.2 and 2.9 in terrestrial food webs and higher values in marine mammalian food webs [15] [18].

The tissue distribution of perfluoro-iso-propylcyclohexane in marine organisms follows patterns observed for other perfluoroalkyl compounds [13] [19]. Protein-rich tissues, including liver and blood, typically show elevated concentrations compared to lipid-rich tissues such as blubber and muscle [19]. This distribution pattern reflects the compound's preferential binding to albumin and other transport proteins rather than neutral lipids [14] [19].

Marine mammals demonstrate particularly high bioaccumulation potential for perfluoro-iso-propylcyclohexane due to their air-breathing physiology and position at the top of marine food webs [14] [20]. Biomagnification factors in marine mammalian food webs are consistently higher than those observed in aquatic piscivorous food webs, with values reaching 25 to 20 times higher concentrations in top predators compared to their prey [20].

The trophic transfer efficiency of perfluoro-iso-propylcyclohexane varies significantly among different marine taxa [13] [16]. Bivalves typically exhibit higher bioconcentration factors compared to fish, reflecting their filter-feeding behavior and extended exposure to water-column contaminants [13]. Gastropods and cephalopods show intermediate accumulation levels, while fish demonstrate species-specific variations related to their feeding ecology and metabolic characteristics [13].

| Compound Class | Trophic Magnification Factor | Primary Tissue Distribution | Food Web Type |

|---|---|---|---|

| Carbon 8-11 perfluoroalkyl carboxylates | 1.90-4.88 | Albumin greater than polar lipids | Marine and terrestrial |

| Carbon 12-16 perfluoroalkyl carboxylates | 2.2-2.9 | Polar lipids greater than albumin | Marine and terrestrial |

| Perfluorooctane sulfonate | 2.3-2.6 | Protein-rich tissues | Marine and terrestrial |

| Short-chain perfluoroalkane sulfonates (Carbon 4-8) | Variable | Various tissues | Marine and terrestrial |

| Long-chain perfluoroalkyl carboxylates | 2.2-2.9 | Protein-rich tissues | Marine and terrestrial |

| Perfluorobutane sulfonate | Less than 1 (biodilution) | Limited accumulation | Marine and terrestrial |